molecular formula C17H16BrClN4O2S B403440 8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403440
M. Wt: 455.8g/mol
InChI Key: AHYQWOYGQKPIED-POHAHGRESA-N
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Description

8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes bromobenzyl, chlorobutenyl, and methyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the bromobenzyl and chlorobutenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromobenzyl and chlorobutenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl and chlorobutenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-bromobenzyl)sulfanyl]-7-(2-butenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(3-bromobenzyl)thio]-7-[(2Z)-3-chloro-2-butenyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both bromobenzyl and chlorobutenyl groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C17H16BrClN4O2S

Molecular Weight

455.8g/mol

IUPAC Name

8-[(3-bromophenyl)methylsulfanyl]-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-23-13-14(22(2)16(25)21-15(13)24)20-17(23)26-9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6-

InChI Key

AHYQWOYGQKPIED-POHAHGRESA-N

SMILES

CC(=CCN1C2=C(N=C1SCC3=CC(=CC=C3)Br)N(C(=O)NC2=O)C)Cl

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC3=CC(=CC=C3)Br)N(C(=O)NC2=O)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC3=CC(=CC=C3)Br)N(C(=O)NC2=O)C)Cl

Origin of Product

United States

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